Cas no 193738-04-4 (4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol)

4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-chlorophenyl group at the 4-position and a 4-methoxyphenyl group at the 5-position, along with a thiol functional group at the 3-position. This structure imparts potential reactivity for further derivatization, making it a valuable intermediate in medicinal and agrochemical research. The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups enhances its utility in structure-activity relationship studies. Its stability and well-defined synthetic pathway ensure consistent performance in applications such as ligand design or enzyme inhibition studies. The compound is typically handled under controlled conditions due to its reactive thiol moiety.
4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol structure
193738-04-4 structure
Product name:4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
CAS No:193738-04-4
MF:C15H12ClN3OS
MW:317.793280601501
CID:4788808

4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol Chemical and Physical Properties

Names and Identifiers

    • Maybridge1_000510
    • HMS542P04
    • 4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
    • 4-(2-Chlorophenyl)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione
    • 4-(2-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
    • Inchi: 1S/C15H12ClN3OS/c1-20-11-8-6-10(7-9-11)14-17-18-15(21)19(14)13-5-3-2-4-12(13)16/h2-9H,1H3,(H,18,21)
    • InChI Key: LVQNYAYEZZQRJD-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1N1C(NN=C1C1C=CC(=CC=1)OC)=S

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 423
  • Topological Polar Surface Area: 69
  • XLogP3: 3.8

4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM513124-1g
4-(2-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
193738-04-4 97%
1g
$733 2022-09-29
Fluorochem
025174-2g
4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
193738-04-4
2g
£598.00 2022-03-01
Fluorochem
025174-1g
4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
193738-04-4
1g
£372.00 2022-03-01
Fluorochem
025174-250mg
4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol
193738-04-4
250mg
£160.00 2022-03-01

Additional information on 4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Compound CAS No. 193738-04-4: 4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

The compound with CAS No. 193738-04-4, known as 4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, is a highly specialized organic compound with unique structural and functional properties. This compound belongs to the class of triazole derivatives, which have gained significant attention in recent years due to their versatile applications in pharmaceuticals, agrochemicals, and materials science. The molecule features a [1,2,4]triazole ring system, which is a heterocyclic structure containing three nitrogen atoms at positions 1, 2, and 4. This structural motif is known for its stability and ability to form strong hydrogen bonds, making it an attractive scaffold for drug design.

The substituents on the triazole ring further enhance the compound's functionality. The 2-chlorophenyl group at position 4 introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule. Meanwhile, the 4-methoxyphenyl group at position 5 contributes electron-donating effects through the methoxy group (-OCH₃), potentially influencing the compound's reactivity and solubility. These substituents also provide opportunities for fine-tuning the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.

Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research has shown that [1,2,4]triazole derivatives can exhibit anti-inflammatory and antioxidant activities due to their ability to scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, the presence of halogen substituents like chlorine can enhance the compound's bioavailability and stability in vivo.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The synthesis begins with the preparation of an appropriate triazole precursor, followed by substitution reactions to introduce the desired phenyl groups. The use of microwave-assisted synthesis has been reported to significantly accelerate this process while maintaining high yields and purity.

From a materials science perspective, this compound has shown promise as a building block for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The thiol (-SH) group present in the molecule can act as a coordinating ligand for metal ions like copper(II) or zinc(II), enabling the formation of extended networks with potential applications in gas storage and catalysis.

Moreover, computational studies have provided insights into the electronic structure and reactivity of this compound. Density functional theory (DFT) calculations have revealed that the [1H-triazole] ring exhibits significant conjugation effects due to resonance between nitrogen atoms and adjacent substituents. This conjugation not only stabilizes the molecule but also enhances its ability to participate in � interactions with other molecules.

Despite its promising properties, further research is needed to fully understand its toxicity profile and environmental impact. Preliminary toxicological studies suggest that this compound exhibits low acute toxicity; however, long-term exposure studies are required to assess its potential genotoxicity or carcinogenicity.

In conclusion, CAS No. 193738-04-4: 4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol represents a versatile platform for exploring novel chemical entities with potential applications across multiple disciplines. Its unique combination of structural features makes it an intriguing candidate for both academic research and industrial development.

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